molecular formula C23H28N8 B1673535 Forasartan CAS No. 145216-43-9

Forasartan

Cat. No.: B1673535
CAS No.: 145216-43-9
M. Wt: 416.5 g/mol
InChI Key: YONOBYIBNBCDSJ-UHFFFAOYSA-N
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Description

Forasartan, also known as SC-52458, is a nonpeptide angiotensin II receptor antagonist. It is primarily used for the treatment of hypertension. By blocking the angiotensin II receptor, type 1, this compound helps in relaxing vascular smooth muscle, thereby reducing blood pressure .

Mechanism of Action

Target of Action

Forasartan is a specific antagonist of angiotensin II , and its primary target is the AT1 receptor subtype . The AT1 receptor is found in many tissues, including vascular smooth muscle and the adrenal gland .

Mode of Action

This compound competes with angiotensin II for binding at the AT1 receptor subtype . Angiotensin II is a vasoconstrictor that also stimulates the synthesis and release of aldosterone . By blocking the effects of angiotensin II, this compound decreases systemic vascular resistance . This is achieved through the inhibition of vasoconstriction, which consequently also decreases vascular resistance .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the renin-angiotensin system . Angiotensin II, the natural ligand for the AT1 receptor, increases contraction of vascular smooth muscle and stimulates aldosterone, resulting in sodium reabsorption and an increase in blood volume . By blocking the AT1 receptor, this compound inhibits these effects, leading to a decrease in sodium reabsorption (which decreases water content of blood) and a decrease in vasoconstriction .

Pharmacokinetics

It is known that this compound is administered orally . The dose administered ranges between 150 mg-200 mg daily . This compound is absorbed quickly in the gastrointestinal tract, and within an hour it becomes significantly biologically active . Peak plasma concentrations of the drug are reached within one hour .

Result of Action

The primary result of this compound’s action is a decrease in blood pressure . By inhibiting angiotensin II receptors, this compound leads to a decrease in sodium reabsorption (which decreases water content of blood) and a decrease in vasoconstriction . Combined, this has the effect of lowering blood pressure .

Preparation Methods

Synthetic Routes and Reaction Conditions: Forasartan is synthesized through a multi-step process involving the formation of key intermediates. The synthesis begins with the preparation of 2-(2H-tetrazol-5-yl)phenylpyridine, which is then coupled with 3,5-dibutyl-1H-1,2,4-triazole. The reaction conditions typically involve the use of organic solvents and catalysts to facilitate the coupling reactions .

Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes rigorous quality control measures to meet pharmaceutical standards. The final product is formulated into oral dosage forms for clinical use .

Chemical Reactions Analysis

Types of Reactions: Forasartan undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include various derivatives of this compound with modified pharmacological properties .

Scientific Research Applications

Forasartan has a wide range of scientific research applications:

Comparison with Similar Compounds

Uniqueness of this compound: this compound is unique due to its specific binding properties and competitive inhibition of the angiotensin II receptor, type 1. It has a high affinity for the receptor and effectively reduces blood pressure by relaxing vascular smooth muscle .

Properties

IUPAC Name

5-[(3,5-dibutyl-1,2,4-triazol-1-yl)methyl]-2-[2-(2H-tetrazol-5-yl)phenyl]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H28N8/c1-3-5-11-21-25-22(12-6-4-2)31(28-21)16-17-13-14-20(24-15-17)18-9-7-8-10-19(18)23-26-29-30-27-23/h7-10,13-15H,3-6,11-12,16H2,1-2H3,(H,26,27,29,30)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YONOBYIBNBCDSJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1=NN(C(=N1)CCCC)CC2=CN=C(C=C2)C3=CC=CC=C3C4=NNN=N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H28N8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70162942
Record name Forasartan
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URL https://comptox.epa.gov/dashboard/DTXSID70162942
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

416.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Forasartan
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015434
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

6.67e-03 g/L
Record name Forasartan
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015434
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Mechanism of Action

Forasartan competes with angiotensin II for binding at the AT1 receptor subtype. As angiotensin II is a vasoconstrictor which also stimulates the synthesis and release of aldosterone, blockage of its effects results in a decreases in systemic vascular resistance. Also, since angiotensin causes vasoconstriction, the inhibition of this receptor decreases vasoconstriction, which consequently also decreases vascular resistnace.
Record name Forasartan
Source DrugBank
URL https://www.drugbank.ca/drugs/DB01342
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

CAS No.

145216-43-9
Record name Forasartan
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=145216-43-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Forasartan [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0145216439
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Forasartan
Source DrugBank
URL https://www.drugbank.ca/drugs/DB01342
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Forasartan
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70162942
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name FORASARTAN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/065F7WPT0B
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Forasartan
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015434
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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